molecular formula C9H10ClFO B1597766 2-Chloro-4-fluoro-1-isopropoxybenzene CAS No. 202982-71-6

2-Chloro-4-fluoro-1-isopropoxybenzene

Cat. No.: B1597766
CAS No.: 202982-71-6
M. Wt: 188.62 g/mol
InChI Key: BCCUKKDNZSHVFV-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-1-isopropoxybenzene is an organic compound with the molecular formula C9H10ClFO. It is a halogenated benzene derivative, characterized by the presence of chlorine and fluorine atoms on the benzene ring, along with an isopropoxy group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-1-isopropoxybenzene typically involves the reaction of 2-chloro-4-fluorophenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The general reaction scheme is as follows:

2-Chloro-4-fluorophenol+Isopropyl bromideK2CO3,RefluxThis compound\text{2-Chloro-4-fluorophenol} + \text{Isopropyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{Reflux}} \text{this compound} 2-Chloro-4-fluorophenol+Isopropyl bromideK2​CO3​,Reflux​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as distillation or crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-1-isopropoxybenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The benzene ring can undergo reactions such as nitration, sulfonation, and halogenation.

    Oxidation and Reduction: The isopropoxy group can be oxidized to form corresponding ketones or reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and bromine (Br2) for bromination.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfo, or bromo derivatives.

    Oxidation and Reduction: Formation of ketones or alcohols from the isopropoxy group.

Scientific Research Applications

2-Chloro-4-fluoro-1-isopropoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-1-isopropoxybenzene depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms and the isopropoxy group can influence its binding affinity and specificity towards molecular targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluoro-1-iodobenzene
  • 2-Chloro-4-fluoro-1-methoxybenzene
  • 2-Chloro-4-fluoro-1-ethoxybenzene

Uniqueness

2-Chloro-4-fluoro-1-isopropoxybenzene is unique due to the presence of the isopropoxy group, which can impart different chemical and physical properties compared to its methoxy or ethoxy analogs. This uniqueness can affect its reactivity, solubility, and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-chloro-4-fluoro-1-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCUKKDNZSHVFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378663
Record name 2-Chloro-4-fluoro-1-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202982-71-6
Record name 2-Chloro-4-fluoro-1-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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